2-(3,4-dimethylphenyl)-5-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-5-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c1-15-7-8-17(11-16(15)2)20-13-21-24(30)28(9-10-29(21)26-20)14-22-25-23(27-32-22)18-5-4-6-19(12-18)31-3/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWOCKWFDNDXAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethylphenyl)-5-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel derivative within the pyrazolo[1,5-a]pyrazin class, which has garnered attention for its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity based on diverse studies and findings.
Chemical Structure and Synthesis
This compound features a complex structure that includes a pyrazolo[1,5-a]pyrazin core fused with an oxadiazole moiety. The synthesis typically involves microwave-assisted methods or conventional heating techniques to achieve high yields and purity. Structural elucidation is often performed using IR spectroscopy, NMR, and X-ray crystallography to confirm the integrity of the synthesized compounds .
Biological Activity Overview
The biological activity of this compound has primarily been evaluated in the context of anticancer properties. The following sections detail its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Anticancer Activity
Numerous studies have reported that pyrazolo[1,5-a]pyrazin derivatives exhibit significant cytotoxic effects against different cancer cell lines. For instance:
- A549 Lung Cancer Cells : A series of derivatives showed dose-dependent inhibition of A549 cells. The most effective compounds were identified to induce apoptosis and cell cycle arrest at the G1 phase .
- Mechanisms of Action : The anticancer effects are attributed to several mechanisms including modulation of autophagy pathways and inhibition of specific enzymes involved in cancer proliferation such as HDAC and thymidylate synthase .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that substituents on the pyrazolo[1,5-a]pyrazin scaffold significantly influence biological activity. For example:
- Substituents : Compounds with electron-withdrawing groups (like halogens) on the aromatic rings tend to exhibit higher potency against cancer cells. Conversely, electron-donating groups may reduce activity .
Case Studies
Several case studies illustrate the efficacy of this compound:
- Study on A549 Cells : A derivative with a 4-chlorophenyl group demonstrated superior growth inhibition compared to others in a series of pyrazolo derivatives. This study highlighted the importance of specific substitutions in enhancing anticancer efficacy .
- Broad Spectrum Activity : Other derivatives have shown potential against additional cell lines such as H322 and H1299, indicating a broader application in cancer therapy .
Comparative Biological Activity Table
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-(3,4-dimethylphenyl)-... | A549 | 15 | Apoptosis induction |
| 5-benzyl-2-(4-chlorophenyl)... | H322 | 10 | G1-phase arrest |
| Compound X (control) | MDA-MB-231 | 20 | Unknown |
Comparison with Similar Compounds
Key Observations :
- The 3-methoxyphenyl on the oxadiazole ring enhances electron-donating properties relative to the 3-methyl group in , which may modulate reactivity in nucleophilic environments .
- Molecular weights vary significantly (337–476 g/mol), with the target compound occupying an intermediate range, balancing bioavailability and target affinity .
Physicochemical and Crystallographic Properties
- Crystal Packing: The dihedral angle between the pyrazolo-pyrazinone core and aryl substituents in ranges from 15–35°, influencing molecular rigidity. The target compound’s 3,4-dimethylphenyl group may reduce this angle, enhancing planarity and crystal stability.
- Solubility : Methoxy groups generally improve aqueous solubility compared to methyl or chloro substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
